2-(3-(Dimethylamino)phenyl)acetonitrile
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Overview
Description
2-(3-(Dimethylamino)phenyl)acetonitrile is an organic compound with the molecular formula C10H12N2 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-(Dimethylamino)phenyl)acetonitrile involves the reaction of 3-(dimethylamino)benzaldehyde with potassium cyanide in the presence of a suitable catalyst. The reaction typically occurs in a solvent such as acetonitrile at room temperature, yielding the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylamino)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(3-(Dimethylamino)phenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(3-(Dimethylamino)phenyl)acetonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing various biochemical pathways. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Dimethylamino)phenyl)acetonitrile
- 2-(3-(Dimethylamino)phenyl)propionitrile
- 2-(3-(Dimethylamino)phenyl)butyronitrile
Uniqueness
2-(3-(Dimethylamino)phenyl)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The position of the dimethylamino group on the phenyl ring influences its electronic properties and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[3-(dimethylamino)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12(2)10-5-3-4-9(8-10)6-7-11/h3-5,8H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKPKUCUMZOTHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695191 |
Source
|
Record name | [3-(Dimethylamino)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175696-72-7 |
Source
|
Record name | [3-(Dimethylamino)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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